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Compound of Interest

Compound Name: Pigment Yellow 138

Cat. No.: B1588180

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinophthalone Yellow 138 (C.I. Pigment Yellow 138) is a high-performance organic pigment
known for its bright greenish-yellow hue, excellent lightfastness, weather resistance, and
thermal stability. These properties make it a valuable colorant in a wide range of applications,
including plastics, coatings, paints, and printing inks. Chemically, it is a complex heterocyclic
compound derived from the condensation of 8-aminoquinaldine and tetrachlorophthalic
anhydride. This technical guide provides an in-depth overview of the synthesis and purification
methods for Quinophthalone Yellow 138, aimed at professionals in research and development.

Synthesis of Precursors

The primary precursors for the synthesis of Quinophthalone Yellow 138 are 8-aminoquinaldine
and tetrachlorophthalic anhydride.

Synthesis of 8-Aminoquinoline

The traditional synthesis of 8-aminoquinoline involves the nitration of quinoline, which yields a
mixture of 5-nitroquinoline and 8-nitroquinoline. These isomers are then separated, and the 8-
nitroquinoline is subsequently reduced to 8-aminoquinoline.

Experimental Protocol: Synthesis of 8-Aminoquinoline
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Nitration of Quinoline: A mixture of quinoline and a nitrating agent (e.g., a mixture of nitric
acid and sulfuric acid) is reacted to produce a mixture of 5- and 8-nitroquinoline.

Isomer Separation: The resulting isomers are separated by fractional distillation or
sublimation.

Reduction of 8-Nitroquinoline: The purified 8-nitroquinoline is reduced to 8-aminoquinoline
using a reducing agent such as tin powder in the presence of hydrochloric acid. An
alternative method involves the amination of 8-chloroquinoline.[1]

Synthesis of Tetrachlorophthalic Anhydride

Tetrachlorophthalic anhydride is typically prepared through the chlorination of phthalic

anhydride.

Experimental Protocol: Synthesis of Tetrachlorophthalic Anhydride

Reaction Setup: Phthalic anhydride is dissolved in a suitable solvent, such as fuming sulfuric
acid or chlorosulfonic acid, in a reactor equipped with a stirrer and a condenser.[2][3]

Catalyst Addition: A catalyst, such as iodine, iodine chloride, or molybdenum, is added to the
mixture.[3]

Chlorination: Dry chlorine gas is introduced into the reactor while maintaining a specific
temperature range (e.g., 60-170°C). The reaction releases hydrogen chloride gas.[3]

Isolation: After the reaction is complete, the tetrachlorophthalic anhydride is isolated. This
can be achieved through methods like distillation to recover the solvent and catalyst.[3] A
yield of 95% of theory has been reported with a melting point of 255.5-256.5°C.[4]

Synthesis of Crude Quinophthalone Yellow 138

The synthesis of crude Quinophthalone Yellow 138 is achieved through the condensation

reaction of 8-aminoquinaldine and tetrachlorophthalic anhydride in a high-boiling solvent,

typically molten benzoic acid.[2][3][4]

Experimental Protocol: Synthesis of Crude Pigment Yellow 138
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Reactor Preparation: Benzoic acid is added to a reactor equipped with heating and stirring
capabilities and is heated until it melts (e.g., 125-130°C).[2][3][4]

Reactant Addition: Tetrachlorophthalic anhydride and 8-aminoquinaldine are sequentially
added to the molten benzoic acid with continuous stirring.[2][3][4]

Two-Stage Heating: The reaction mixture is heated in two stages. The first stage is typically
at a lower temperature (e.g., 140-180°C) for a period of 1-3 hours, followed by a second
stage at a higher temperature (e.g., 180-220°C) for 2-4 hours.[2][3][4]

Quenching and Precipitation: After the reaction is complete, the mixture is cooled to around
130°C and then poured into a sodium hydroxide solution. This causes the crude pigment to
precipitate.[2][3][4]

Isolation of Crude Product: The precipitated crude Quinophthalone Yellow 138 is isolated by
filtration, washed with water, and dried. The filtrate, containing benzoic acid and unreacted
starting materials, can be treated to recover these components.[2][3][4]

Synthesis Data Summary
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Parameter Example 1[2][3][4] Example 2[2][3][4] Example 3[2][3][4]
Reactants

Benzoic Acid 4809 320g 160g
Tetrachlorophthalic

Anhydride 879 509 709
8-Amino quinaldine 169 169 169
Reaction Conditions

Stage 1 Temperature 160°C 140°C 180°C
Stage 1 Duration 3h 2h 1lh
Stage 2 Temperature 220°C 180°C 200°C
Stage 2 Duration 2h 3h 4h

Quenching

NaOH Solution

840g of 20%

960g of 10%

1200g of 5%

Reaction Time in

20 min 10 min 1lh
NaOH
Yield
Crude Pigment Yield 63.89 65.79 66.99
Crude Synthesis Yield
(based on 8- 90.8% 93.5% 95.2%

aminoquinaldine)

Purification of Quinophthalone Yellow 138

The crude pigment synthesized requires further processing, often referred to as "pigmenting,”

to achieve the desired particle size, crystal form, and coloristic properties. This typically

involves solvent treatment and controlled precipitation.

Solvent Treatment and Recrystallization
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Experimental Protocol: Pigmentation Process

Dispersion: The crude Quinophthalone Yellow 138 is dispersed in an organic solvent such as
o-dichlorobenzene, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[2]

Salification: Sodium methoxide (or a methanol solution thereof) is added to the dispersion,
and the mixture is heated (e.g., 40-80°C) for 1-3 hours to form a salt of the pigment.[3]

Neutralization and Precipitation: An acid (e.qg., hydrochloric acid, sulfuric acid, formic acid, or
acetic acid) is added to neutralize the mixture, causing the purified pigment to precipitate in a
fine, uniform particle size.[2][3]

Solvent Removal and Ripening: Low-boiling-point substances are distilled off, and the slurry
is heated to a higher temperature (e.g., 80-150°C) and held for 1-6 hours to allow for crystal
growth and stabilization.[3]

Final Isolation: The purified pigment is collected by filtration, washed with a suitable solvent
and then water, dried, and pulverized.[3] Dispersing agents may be added before filtration to
improve the pigment's properties.[2]

General Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice
of solvent is critical and should be one in which the pigment has high solubility at elevated
temperatures and low solubility at room temperature.

General Protocol for Recrystallization:

e Solvent Selection: Identify a suitable solvent or solvent mixture. For quinophthalone
pigments, high-boiling polar aprotic solvents like DMF, NMP, or dimethyl sulfoxide (DMSO)
are often effective.

 Dissolution: Dissolve the crude pigment in a minimum amount of the chosen solvent at an
elevated temperature.

e Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove
them.
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e Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to promote the
formation of well-defined crystals.

« |solation: Collect the purified crystals by vacuum filtration.

e Washing: Wash the crystals with a small amount of cold solvent to remove any remaining
impurities.

e Drying: Dry the purified pigment to remove residual solvent.

Purification [ . ry

Parameter Value

Pigmenting Step

Organic Solvents o-dichlorobenzene, DMF, NMP, DMSOI[?2]
Salification Agent Sodium Methoxide[3]
Neutralizing Agents HCI, H2SOa4, Formic Acid, Acetic Acid[2][3]

Yield and Quality

Pigmenting Yield 92.5% - 95.5%[2]
Total Recovery 84.0% - 90.9%[2]
Tinting Strength 99.6% - 102.1% (compared to standard)[2]
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Caption: Synthesis pathway of Quinophthalone Yellow 138 from precursors.

Purification Workflow for Quinophthalone Yellow 138
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Caption: Purification workflow for crude Quinophthalone Yellow 138.

Conclusion

The synthesis and purification of Quinophthalone Yellow 138 are multi-step processes that
require careful control of reaction conditions to achieve a high-quality product with desirable
properties. The synthesis of the crude pigment via the condensation of 8-aminoquinaldine and
tetrachlorophthalic anhydride in molten benzoic acid is a key step, followed by a critical
purification or "pigmenting"” process. This purification step, involving solvent treatment and
controlled precipitation, is essential for developing the final pigment's coloristic and
performance characteristics. The methodologies and data presented in this guide provide a
comprehensive technical foundation for researchers and professionals working with this
important class of organic pigments. Further research into alternative, more environmentally
benign solvent systems and purification techniques could lead to more efficient and sustainable
manufacturing processes for Quinophthalone Yellow 138.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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